

Application Note: Solid-Phase Extraction of 8:2 monoPAP from Water Samples

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Compound of Interest

Compound Name: 8:2 Fluorotelomer phosphate monoester

Cat. No.: B1147491

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Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of **8:2 fluorotelomer phosphate monoester** (8:2 monoPAP) from water samples. The described methodology is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this emerging contaminant. The protocol is primarily based on the use of Weak Anion Exchange (WAX) SPE cartridges, which have demonstrated effective recovery and reproducibility.^{[1][2]} This document includes a comprehensive experimental protocol, data presented in tabular format for clarity, and a visual representation of the workflow.

Introduction

8:2 monoPAP is a member of the per- and polyfluoroalkyl substances (PFAS) family and is considered a precursor to more persistent perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA).^{[3][4]} Its presence in various environmental matrices, including drinking water, is of growing concern due to potential human exposure and adverse health effects.^{[1][3]} Accurate and sensitive analytical methods are crucial for monitoring its occurrence and fate in the environment.^[5] Solid-phase extraction is a widely adopted technique for the pre-concentration and purification of trace organic contaminants from aqueous samples prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[3][6]} This application note details a validated SPE method for the extraction of 8:2 monoPAP from water.

Data Presentation

The selection of an appropriate SPE sorbent is critical for achieving high recovery of the target analyte. The following table summarizes a comparison of different SPE cartridges and their reported performance for the extraction of 8:2 monoPAP and other polyfluoroalkyl phosphates (PAPs).

Table 1: Comparison of SPE Sorbent Performance for PAPs

SPE Sorbent	Target Analytes	Sample Matrix	Reported Recovery of 8:2 monoPAP	Reference
Oasis WAX	5 monoPAPs & 8 diPAPs	Drinking Water	65-110%	[1] [2]
Oasis HLB	Various PFAS including monoPAPs	Human Serum	Suitable for monoPAPs	[7]
Sep-Pak C18	13 PAPs	Drinking Water	Method Development	
Sep-Pak C8	13 PAPs	Drinking Water	Method Development	

Note: The recovery for Oasis WAX cartridges was reported for a suite of 13 PAPs, including 8:2 monoPAP.

Table 2: Quantitative Parameters for WAX SPE Method

Parameter	Value	Unit
SPE Cartridge	Oasis WAX, 6 cm ³ , 150 mg, 30 µm	-
Sample Volume	Up to 500	mL
Conditioning Solvent 1	0.1% Ammonium Hydroxide in Methanol	4 mL
Conditioning Solvent 2	Methanol	4 mL
Equilibration Solvent	Ultrapure Water	4 mL
Wash Solvent 1	25 mM Ammonium Acetate Buffer (pH 4)	4 mL
Wash Solvent 2	20% Methanol in Water	4 mL
Elution Solvent	0.1% Ammonium Hydroxide in Methanol	4 mL
Final Extract Volume	0.5	mL

Experimental Protocol

This protocol is adapted from a validated method for the simultaneous determination of mono- and di-substituted polyfluoroalkyl phosphates in drinking water.[\[1\]](#)[\[2\]](#)

Materials and Reagents:

- Oasis WAX (6 cm³, 150 mg, 30 µm) solid-phase extraction cartridges
- Methanol (LC-MS grade)
- Ammonium hydroxide solution (ACS grade)
- Ammonium acetate (ACS grade)
- Formic acid (ACS grade)

- Ultrapure water (18.2 MΩ·cm)
- 8:2 monoPAP analytical standard
- Mass-labeled internal standard (e.g., M2-8:2 monoPAP)
- Polypropylene tubes
- SPE vacuum manifold
- Nitrogen evaporator

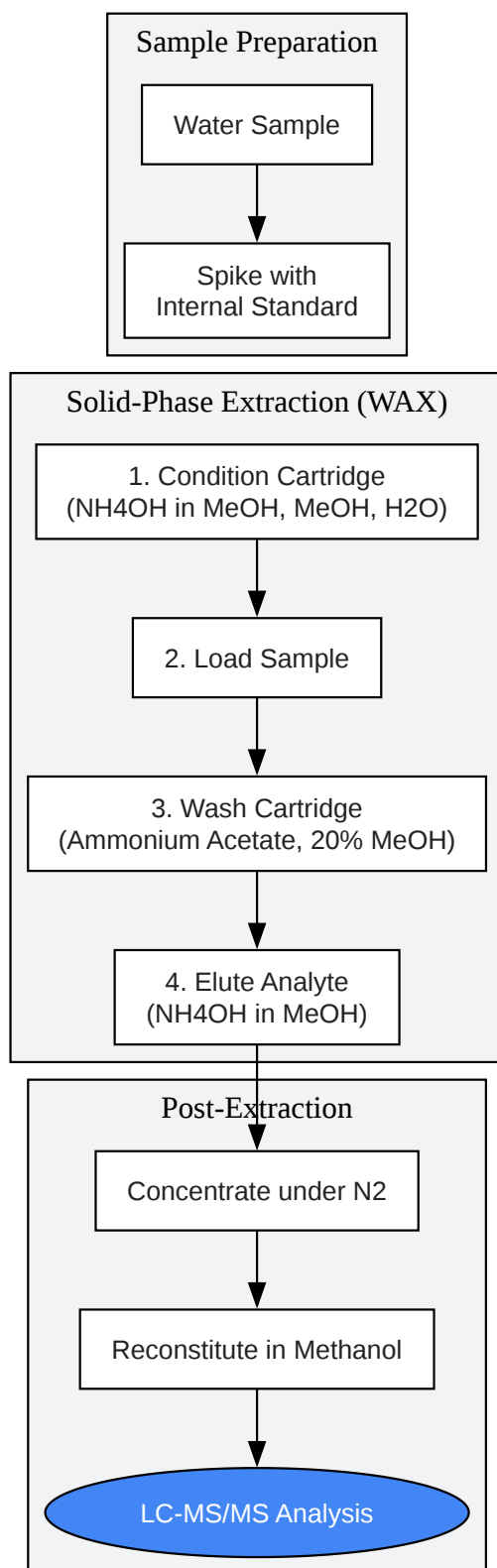
Procedure:

- Sample Preparation:
 - Collect water samples in clean polypropylene bottles.
 - If required, filter the water sample through a 0.45 μm filter.
 - Spike the sample with the appropriate mass-labeled internal standard.
- SPE Cartridge Conditioning:
 - Place the Oasis WAX cartridges on the SPE manifold.
 - Condition the cartridges by passing 4 mL of 0.1% ammonium hydroxide in methanol.
 - Follow with 4 mL of methanol.
 - Finally, equilibrate the cartridges with 4 mL of ultrapure water. Do not allow the cartridges to go dry.
- Sample Loading:
 - Load the water sample (up to 500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
- Cartridge Washing:

- After loading, wash the cartridge with 4 mL of 25 mM ammonium acetate buffer (pH 4) to remove interfering substances.
- Further wash the cartridge with 4 mL of 20% methanol in water.
- Dry the cartridge under vacuum for 5-10 minutes.
- Elution:
 - Elute the retained analytes with 4 mL of 0.1% ammonium hydroxide in methanol into a clean collection tube.
- Extract Concentration and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 0.5 mL of methanol for subsequent analysis by LC-MS/MS.

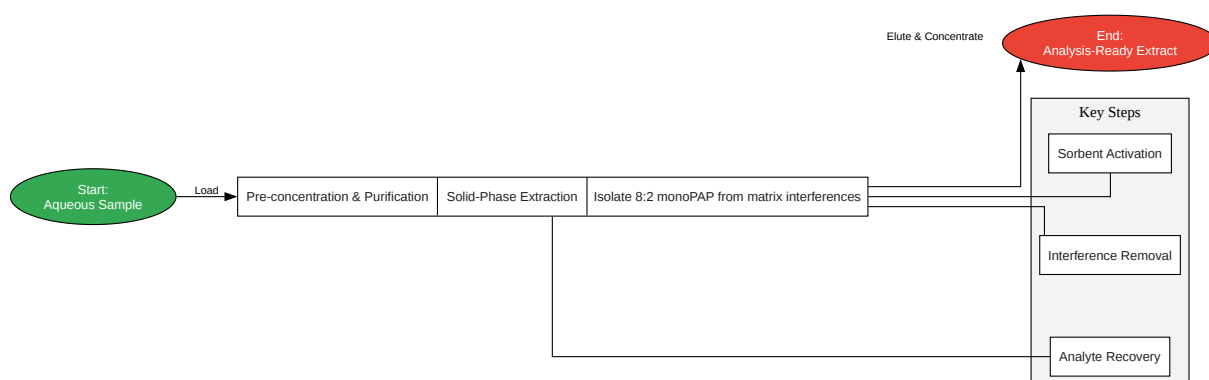
Visualization

The following diagrams illustrate the experimental workflow for the solid-phase extraction of 8:2 monoPAP from water samples.



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Caption: Experimental workflow for the solid-phase extraction of 8:2 monoPAP.



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Caption: Logical relationship of the key stages in the SPE process.

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